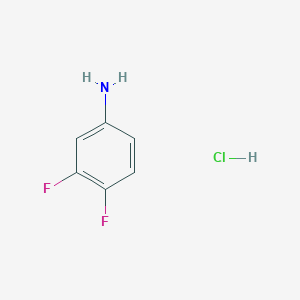

3,4-Difluoroaniline hydrochloride

Description

Significance of Fluorinated Aromatic Amines in Contemporary Chemistry

Fluorinated aromatic amines are a class of organic compounds that have gained considerable attention in modern chemistry, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The introduction of fluorine atoms into an aromatic amine structure can dramatically alter its physical, chemical, and biological properties. numberanalytics.com

The high electronegativity of fluorine can influence the reactivity and stability of the molecule. numberanalytics.comnumberanalytics.com This often leads to increased metabolic stability and enhanced lipophilicity, which can improve the bioavailability of a compound. numberanalytics.comalfa-chemistry.com Specifically, the presence of fluorine can lower the basicity of nearby amine groups, which is a valuable attribute in drug design. researchgate.net The unique properties imparted by fluorine make these compounds highly sought after for developing new drugs and advanced materials. numberanalytics.comalfa-chemistry.com For instance, fluorinated aromatic amines are key components in the synthesis of certain antibiotics and anticancer agents. numberanalytics.com

Overview of Academic Research Trajectories for 3,4-Difluoroaniline (B56902) Systems

Academic research involving 3,4-difluoroaniline systems has been multifaceted. A significant area of investigation is its use as a precursor in the synthesis of more complex molecules. For example, it has been utilized in the creation of (3,4-difluoro)phenylquinone. sigmaaldrich.com

Furthermore, research has explored the synthesis of 3,4-difluoroaniline itself through various methods, such as the decarboxylation of 4,5-difluoroanthranilic acid and the reaction of 1-hydroxylamine-3-fluorobenzene with anhydrous hydrogen fluoride (B91410). prepchem.comgoogle.com Other studies have focused on the nitration of ortho-difluorobenzene followed by reduction to produce 3,4-difluoroaniline. google.com These synthetic explorations are crucial for making the compound readily available for further research and application. The compound is also noted for its utility in preparing quinolone antibacterials. google.com

Rationale for Studying the Hydrochloride Salt Form in Specific Applications

The hydrochloride salt form of a compound, such as 3,4-Difluoroaniline hydrochloride, is often preferred in research and pharmaceutical applications for several key reasons. Converting a basic compound like an amine into its hydrochloride salt can significantly enhance its properties.

One of the primary advantages is increased stability. pharmainfonepal.comrelaisnautic.com The protonation of the amine group to form an ammonium (B1175870) ion reduces its susceptibility to oxidative degradation. pharmainfonepal.com This improved stability is crucial for the handling, storage, and formulation of the compound. pharmainfonepal.com

Another significant benefit is enhanced water solubility. pharmaoffer.com The ionic nature of the hydrochloride salt generally leads to better dissolution in aqueous environments, which can be critical for certain experimental setups and can improve bioavailability in pharmaceutical contexts. pharmainfonepal.compharmaoffer.com

Furthermore, the hydrochloride salt form often presents as a crystalline solid, which is typically easier to purify, handle, and formulate into solid dosage forms compared to the free base, which may be a liquid or a less stable solid. pharmainfonepal.com The choice of the hydrochloride salt can also influence the pharmacokinetic properties of a drug, such as its absorption and distribution. pharmainfonepal.com

Interactive Data Tables

Physicochemical Properties of 3,4-Difluoroaniline

| Property | Value |

| Molecular Formula | C6H5F2N |

| Molecular Weight | 129.11 g/mol |

| Boiling Point | 77 °C at 7 mmHg |

| Density | 1.302 g/mL at 25 °C |

| Refractive Index | n20/D 1.513 |

Source: sigmaaldrich.com

Associated Compound Information

| Compound Name | CAS Number |

| 3,4-Difluoroaniline | 3863-11-4 |

| This compound | 10117-64-3 |

| 3-Bromo-2,4-difluoroaniline | 103977-79-3 |

| 1,2-Diamino-4,5-difluorobenzene | 76179-40-3 |

| 3,4,5-Trifluoroaniline | 163733-96-8 |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-difluoroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N.ClH/c7-5-2-1-4(9)3-6(5)8;/h1-3H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNSHJOCWKFJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Difluoroaniline and Its Salt

Classical and Contemporary Approaches to 3,4-Difluoroaniline (B56902) Synthesis

The preparation of 3,4-difluoroaniline can be achieved through several established and modern synthetic routes. These methods primarily involve the reduction of a corresponding nitro compound, substitution reactions on aromatic rings, or rearrangements of hydroxylamine (B1172632) derivatives.

A prevalent and classical method for synthesizing anilines is the reduction of the corresponding nitroarenes. For 3,4-difluoroaniline, the key intermediate is 3,4-difluoronitrobenzene (B149031).

This precursor is typically synthesized by the nitration of 1,2-difluorobenzene (B135520) using a mixture of nitric and sulfuric acids. google.com The subsequent reduction of the nitro group to an amine is a critical step and can be accomplished using various reducing agents and catalyst systems. A common industrial method involves catalytic hydrogenation. google.com In this process, 3,4-difluoronitrobenzene is treated with hydrogen gas in the presence of a metal catalyst, such as platinum or palladium on a carbon support (Pt/C or Pd/C). google.comgoogle.com

Another established method for nitro group reduction is the use of metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl). youtube.com This reaction proceeds through the transfer of electrons from the metal to the nitro group, which is protonated by the acid.

| Starting Material | Reagents | Product | Yield | Reference |

| 3,4-Difluoronitrobenzene | H₂, Platinum catalyst, Propanol (B110389) | 3,4-Difluoroaniline | ~80% | google.com |

| 3-Fluoro-1-nitrobenzene | Hydrazine (B178648), Platinum on carbon | 1-Hydroxylamine-3-fluorobenzene | 71% | google.com |

| Nitrobenzene | Granulated Tin, Hydrochloric Acid | Aniline (B41778) | Not specified | youtube.com |

This table presents data for similar or precursor reactions, illustrating common reductive pathways.

Halogen exchange, particularly fluorination, represents another important strategy in the synthesis of fluorinated aromatic compounds. The Swarts reaction, which typically involves the exchange of chlorine or bromine atoms with fluorine using antimony trifluoride or other fluoride (B91410) sources, is a foundational concept in this area.

In some synthetic routes leading to precursors for 3,4-difluoroaniline, a key step involves the substitution of chlorine with fluorine. For instance, the preparation of 3,4-difluoro-5-chloronitrobenzene can be achieved by treating a corresponding dichloronitrobenzene precursor with potassium fluoride at high temperatures in a solvent like sulfolane. google.com Similarly, the synthesis of 2,4-difluoro-5-chloronitrobenzene from 2,4,5-trichloronitrobenzene (B44141) can be performed using a fluorinating agent in the presence of a phase transfer catalyst, which significantly improves efficiency and yield. google.com

Aromatic substitution reactions are fundamental to introducing the necessary functional groups onto the benzene (B151609) ring. The initial nitration of 1,2-difluorobenzene is an electrophilic aromatic substitution, where the nitro group is directed to the position para to one of the fluorine atoms. google.com The fluorine atoms themselves are deactivating but are ortho-, para-directing; the substitution pattern is a result of the combined directing effects and steric hindrance.

An alternative and innovative route to 3,4-difluoroaniline involves the rearrangement of an N-arylhydroxylamine, a process related to the Bamberger rearrangement. A specific patented method describes the synthesis of 3,4-difluoroaniline from 1-hydroxylamine-3-fluorobenzene. google.comgoogle.comwipo.int

This process involves reacting 1-hydroxylamine-3-fluorobenzene with anhydrous hydrogen fluoride. google.com The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative side reactions which can lead to the formation of azo and azoxy compounds. google.com Pyridine is often used as a solvent for this transformation. google.com The precursor, 1-hydroxylamine-3-fluorobenzene, can itself be prepared by the controlled hydrogenation of 3-fluoro-1-nitrobenzene. google.com This pathway avoids the direct handling of some of the more hazardous reagents associated with other methods and offers a novel approach to synthesizing this difluorinated aniline.

| Reaction | Starting Material | Reagents | Conditions | Product |

| Hydroxylamine Synthesis | 3-Fluoro-1-nitrobenzene | Hydrazine hydrate (B1144303), Pt/C | Ethanol (B145695), 25°C | 1-Hydroxylamine-3-fluorobenzene |

| Rearrangement | 1-Hydroxylamine-3-fluorobenzene | Anhydrous Hydrogen Fluoride, Pyridine | Inert atmosphere, 0°C to room temp. | 3,4-Difluoroaniline |

This table outlines the key steps in the synthesis of 3,4-difluoroaniline from a substituted hydroxylamine as described in patent literature. google.com

Development of the Hydrochloride Salt Form

While 3,4-difluoroaniline is a versatile intermediate, its properties as a free base (an oily liquid or low-melting solid) can present challenges in terms of handling, storage, and purification. cymitquimica.comottokemi.com Converting it to a salt form, such as the hydrochloride, can significantly improve these characteristics.

Anilines are basic compounds due to the lone pair of electrons on the nitrogen atom and readily react with strong acids to form salts. guidechem.com The formation of 3,4-difluoroaniline hydrochloride is a straightforward acid-base reaction. It is typically achieved by treating a solution of 3,4-difluoroaniline with hydrochloric acid (HCl).

The resulting hydrochloride salt is generally a stable, crystalline solid. This solid form offers several advantages for research and industrial applications:

Enhanced Stability: Salts are often more stable to air and light than the corresponding free bases.

Ease of Handling: Crystalline solids are easier to weigh, transfer, and store compared to liquids or oils.

Improved Purification: The formation of a crystalline salt provides an excellent method for purification through recrystallization.

Increased Solubility: While the free base may have limited solubility in aqueous systems, the hydrochloride salt is typically more water-soluble, which can be advantageous in certain reaction conditions or for formulation purposes.

The improved handling and stability of the hydrochloride salt make it a more convenient and reliable starting material for complex multi-step syntheses, such as those used in the preparation of quinolone antibacterials and other pharmaceuticals. chemimpex.comgoogle.com

Green Chemistry Principles in 3,4-Difluoroaniline Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com In the context of 3,4-difluoroaniline synthesis, these principles can be applied to various aspects of the production process.

One key area is the reduction of the nitro group. While classical methods using stoichiometric metal reductants like tin are effective, they generate significant amounts of metallic waste that can be difficult and costly to manage. youtube.com Catalytic hydrogenation, in contrast, is a much greener alternative. google.com It utilizes a small amount of catalyst that can often be recovered and reused, and the only byproduct is water.

Further green improvements focus on the choice of solvents and reaction conditions. For instance, a patented process for 3,4-difluoroaniline synthesis highlights the goal of eliminating the use of the toxic solvent triethylamine (B128534) and the high-boiling point, difficult-to-regenerate solvent sulfolane. google.com The use of more benign solvents like propanol and avoiding high-pressure equipment contributes to a more technologically efficient and environmentally friendly process. google.com

The concept of atom economy, a central tenet of green chemistry, evaluates how efficiently a reaction converts reactants into the desired product. sphinxsai.com Catalytic routes and rearrangement reactions often exhibit higher atom economy compared to substitution or elimination reactions that generate stoichiometric byproducts. The synthesis from 1-hydroxylamine-3-fluorobenzene, for example, is an addition and rearrangement process that can be highly atom-economical. google.com

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a widely employed industrial method for the synthesis of 3,4-difluoroaniline from 3,4-difluoronitrobenzene. google.com This process involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst.

A critical challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, a side reaction that removes the fluorine atoms and generates impurities. google.com Therefore, the choice of catalyst, solvent, and reaction conditions is crucial to ensure high selectivity for the desired product. google.com

Commonly used catalysts include platinum on carbon (Pt/C) and Raney Nickel. google.com The reaction is typically carried out in a solvent, with alcohols such as ethanol and propanol being frequently used. google.comgoogle.com One patented method describes the reduction of 3,4-difluoronitrobenzene using hydrogen on a platinum catalyst in propanol at a temperature range of 20-75°C. google.com Another approach uses hydrazine in the presence of platinum on carbon in an ethanol solvent at a lower temperature range of 0°C to 5°C. google.com

The preparation of the starting material, 3,4-difluoronitrobenzene, often begins with the nitration of ortho-difluorobenzene using a mixture of nitric and sulfuric acids. google.com Following the synthesis of 3,4-difluoroaniline, the hydrochloride salt can be readily prepared by treating the aniline with hydrochloric acid.

Table 1: Comparison of Catalytic Hydrogenation Methods for 3,4-Difluoroaniline Synthesis This table is generated based on data from multiple sources.

| Starting Material | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,4-Difluoronitrobenzene | Platinum on carbon | Hydrogen | Propanol | 20-75 | Atmospheric | ~80% | google.com |

| 3-Fluoro-1-nitrobenzene* | Platinum on carbon | Hydrazine | Ethanol | 0-5 | Not specified | Not specified | google.com |

| 3,4-Dichloronitrobenzene** | Raney-Ni | Hydrogen | Alcohol | 80-120 | 0.5-1.5 MPa | >99% (selectivity) | google.com |

\This process leads to 3-fluoro-1-hydroxylamine, which is then reacted to form 3,4-difluoroaniline. google.com* \*This is an analogous reaction for a similar dihalogenated aniline, illustrating the conditions for Raney-Ni catalysis. google.com*

Continuous Flow Reaction Architectures for Enhanced Efficiency

Continuous flow chemistry represents a modern approach to chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. These benefits include superior heat and mass transfer, improved safety, enhanced process control, and potential for seamless scalability.

While specific literature detailing the continuous flow synthesis of this compound is limited, the principles can be readily applied to its key production step: the catalytic hydrogenation of 3,4-difluoronitrobenzene. Flow chemistry is well-suited for hydrogenation reactions, which are often performed under pressure and can be highly exothermic.

A continuous flow setup for this synthesis would typically involve a packed-bed reactor. In this design, a solid catalyst (such as Pt/C) is packed into a column, which is heated to the desired temperature. A solution of the 3,4-difluoronitrobenzene in a suitable solvent is then continuously pumped through the reactor along with a stream of hydrogen gas. The product stream exits the reactor continuously and can be collected for purification.

The advantages of this architecture include:

Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with handling hydrogen gas under pressure and managing the exothermic reaction.

Precise Control: Temperature and pressure can be controlled with high precision throughout the reactor, leading to better selectivity and reduced formation of hydrodehalogenation byproducts.

High Efficiency: The high surface area-to-volume ratio in flow reactors ensures efficient contact between the reactants and the catalyst, often leading to significantly reduced reaction times compared to batch methods. nih.gov

Scalability: Production can be scaled up by either running the system for longer periods or by using larger reactors in parallel ("scaling out").

Research on the continuous flow synthesis of related compounds has demonstrated the viability of this technology. For instance, flow processes have been developed for the direct fluorination of various anilines using fluorine gas, highlighting the ability of flow reactors to handle highly reactive reagents safely. worktribe.comresearchgate.net Similarly, the synthesis of other pharmaceutical intermediates using continuous stirred-tank reactors (CSTRs) and packed-bed reactors showcases the robustness of the technology for industrial applications. beilstein-journals.org

Table 2: Conceptual Parameters for Continuous Flow Hydrogenation of 3,4-Difluoronitrobenzene This table illustrates a conceptual design based on established principles of flow chemistry.

| Parameter | Description | Advantage |

|---|---|---|

| Reactor Type | Packed-Bed Reactor (PBR) | High catalyst-to-reagent ratio, ease of product-catalyst separation. |

| Catalyst | Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) | Proven efficacy in nitro group reduction. |

| Substrate Feed | Solution of 3,4-difluoronitrobenzene in ethanol/propanol | Precise control over reactant concentration and flow rate. |

| Reagent Feed | Pressurized Hydrogen Gas | Continuous supply, excellent mixing with substrate solution in the reactor. |

| Temperature | 50 - 100 °C (controlled via external jacket) | Precise temperature control minimizes side reactions like dehalogenation. |

| Pressure | 1 - 10 bar (controlled via back-pressure regulator) | Increased hydrogen solubility enhances reaction rate and efficiency. |

| Residence Time | Minutes | Significant reduction from hours in batch processes, increasing throughput. |

| Work-up | In-line purification (e.g., scavenger resins) | Potential for a fully integrated, automated "raw material-to-product" system. nih.gov |

Spectroscopic and Structural Characterization of 3,4 Difluoroaniline Systems

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the molecular structure and bonding within the 3,4-difluoroaniline (B56902) molecule. Analysis of the vibrational modes of the free base, 3,4-difluoroaniline, lays the groundwork for understanding the structural changes that occur upon protonation to form 3,4-difluoroaniline hydrochloride.

Fourier Transform Infrared (FT-IR) Spectroscopic Analyses

The FT-IR spectrum of 3,4-difluoroaniline exhibits a range of characteristic absorption bands corresponding to the vibrations of its functional groups and aromatic ring. A study by Atac et al. (2015) provides a detailed assignment of these bands for the liquid phase of 3,4-difluoroaniline. nih.gov

Key vibrational modes observed in the FT-IR spectrum of 3,4-difluoroaniline include the asymmetric and symmetric stretching of the amine (-NH₂) group, which typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the benzene (B151609) ring are observed around 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring give rise to several bands in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations are expected at lower wavenumbers, generally in the 1100-1300 cm⁻¹ range.

Upon formation of this compound, the protonation of the amino group to an anilinium group (-NH₃⁺) would lead to significant and predictable changes in the FT-IR spectrum. The N-H stretching vibrations of the -NH₃⁺ group would appear as a broad band in the 2800-3200 cm⁻¹ region, which is a characteristic feature of amine salts. The N-H bending vibrations would also shift.

| Vibrational Mode | 3,4-Difluoroaniline (Free Base) Wavenumber (cm⁻¹) (Liquid Phase) nih.gov | Expected Change for this compound |

| N-H Asymmetric Stretch | 3479 | Shift to lower frequency and broaden significantly |

| N-H Symmetric Stretch | 3394 | Shift to lower frequency and broaden significantly |

| C-H Aromatic Stretch | 3050-3100 | Minor shifts expected |

| C=C Aromatic Stretch | 1625, 1585, 1523 | Minor shifts due to electronic effects of -NH₃⁺ group |

| N-H Bending (Scissoring) | 1625 | Shift to a different region, likely around 1500-1600 cm⁻¹ |

| C-N Stretch | 1324 | Shift to lower frequency |

| C-F Stretch | Not explicitly assigned | Minor shifts expected |

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

Complementing the FT-IR data, the FT-Raman spectrum of 3,4-difluoroaniline provides information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of liquid 3,4-difluoroaniline was also reported by Atac et al. (2015). nih.gov

In the FT-Raman spectrum of the free base, the symmetric N-H stretching vibration is typically weak. The aromatic C-H and C=C stretching vibrations are prominent. The C-F stretching vibrations are also observable.

For this compound, the changes in the FT-Raman spectrum would mirror those in the FT-IR spectrum for the vibrations associated with the amino group. The symmetric N-H stretching of the -NH₃⁺ group would likely remain weak. The ring vibrations may show slight shifts due to the change in the electronic nature of the substituent from -NH₂ to -NH₃⁺.

| Vibrational Mode | 3,4-Difluoroaniline (Free Base) Wavenumber (cm⁻¹) (Liquid Phase) nih.gov | Expected Change for this compound |

| N-H Asymmetric Stretch | 3477 | Shift to lower frequency and broaden |

| N-H Symmetric Stretch | 3392 | Shift to lower frequency and broaden |

| C-H Aromatic Stretch | 3069, 3048 | Minor shifts expected |

| C=C Aromatic Stretch | 1626, 1586, 1525 | Minor shifts expected |

| C-N Stretch | 1326 | Shift to lower frequency |

| C-F Stretch | Not explicitly assigned | Minor shifts expected |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of 3,4-difluoroaniline and its hydrochloride salt in solution. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei provide a wealth of information about the electronic environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of 3,4-difluoroaniline in a deuterated solvent like chloroform-d (B32938) (CDCl₃) shows signals for the aromatic protons and the amine protons. nih.gov The aromatic protons appear as a complex multiplet due to spin-spin coupling with each other and with the fluorine atoms. The amine protons typically appear as a broad singlet.

Upon protonation to form this compound, significant downfield shifts (to higher ppm values) are expected for all protons, particularly those on the aromatic ring and the nitrogen atom. This is due to the electron-withdrawing effect of the newly formed -NH₃⁺ group, which deshields the neighboring protons. The amine protons would be replaced by the anilinium protons, which would likely appear as a broader signal at a much higher chemical shift and may show coupling to the nitrogen atom.

| Proton | 3,4-Difluoroaniline (Free Base) Chemical Shift (ppm) in CDCl₃ nih.gov | Expected Change for this compound |

| Aromatic H | 6.54-6.95 (multiplet) | Significant downfield shift |

| Amine (-NH₂) | ~3.6 (broad singlet) | Replaced by -NH₃⁺ signal at a higher downfield shift, likely > 7 ppm |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum of 3,4-difluoroaniline provides information about the carbon skeleton of the molecule. nih.gov The carbon atoms directly bonded to the fluorine atoms exhibit large C-F coupling constants. The chemical shifts of the aromatic carbons are influenced by the positions of the amino and fluoro substituents.

In this compound, the chemical shifts of the aromatic carbons are expected to shift downfield due to the electron-withdrawing nature of the -NH₃⁺ group. The most significant shifts would be observed for the carbon atom bonded to the nitrogen (C1) and the ortho and para carbons relative to the anilinium group.

| Carbon | 3,4-Difluoroaniline (Free Base) Chemical Shift (ppm) in CDCl₃ nih.gov | Expected Change for this compound |

| C1 (-NH₂) | 137.4 | Downfield shift |

| C2 | 104.2 | Downfield shift |

| C3 (-F) | 150.1 (doublet) | Minor shift |

| C4 (-F) | 144.3 (doublet) | Minor shift |

| C5 | 115.8 | Downfield shift |

| C6 | 110.1 | Downfield shift |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. chemicalbook.comchemicalbook.com The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. For 3,4-difluoroaniline, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 3 and 4. A study on the degradation of 3,4-difluoroaniline reported ¹⁹F NMR resonances at -142.5 ppm and -155.6 ppm. nist.gov

The formation of this compound would be expected to cause a downfield shift in the ¹⁹F NMR signals. The protonation of the amino group makes it more electron-withdrawing, which would deshield the fluorine atoms on the aromatic ring. The magnitude of the shift would depend on the extent of the electronic perturbation.

| Fluorine | 3,4-Difluoroaniline (Free Base) Chemical Shift (ppm) nist.gov | Expected Change for this compound |

| F3 | -142.5 | Downfield shift |

| F4 | -155.6 | Downfield shift |

Electronic Absorption Spectroscopy (UV-Vis) for Optical Properties

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of conjugation and the presence of chromophores.

For 3,4-difluoroaniline, the UV-Vis spectrum provides valuable information about the electronic transitions of the substituted benzene ring. A study has reported the recording of the UV absorption spectra of 3,4-difluoroaniline dissolved in ethanol (B145695) and water over the range of 200-400 nm. askfilo.com While the specific absorption maxima from this particular study are not detailed in the available literature, the general principles of aniline (B41778) spectroscopy can be applied. Aniline itself typically exhibits two absorption bands: a strong primary band around 230-240 nm and a weaker secondary band around 280-290 nm, both arising from π → π* transitions of the benzene ring. The presence of the amino group (-NH2), a strong auxochrome, enhances the electron density of the ring and influences the energy of these transitions.

The introduction of two fluorine atoms at the 3- and 4-positions of the aniline ring is expected to cause a shift in the absorption maxima. Fluorine, being an electron-withdrawing group, can have a complex effect on the electronic spectrum. It can induce a bathochromic (red) or hypsochromic (blue) shift depending on the interplay between its inductive and resonance effects.

It is important to note that the protonation of the amino group in this compound will significantly alter the UV-Vis spectrum. In the presence of an acid like HCl, the lone pair of electrons on the nitrogen atom becomes involved in bonding with a proton, forming the anilinium ion. This effectively removes the auxochromic effect of the amino group, as the lone pair is no longer available to donate electron density to the benzene ring. Consequently, the UV spectrum of the hydrochloride salt is expected to resemble that of a substituted benzene rather than an aniline. For instance, the UV spectrum of aniline in the presence of dilute HCl shows a dramatic change, with absorption maxima shifting to shorter wavelengths (hypsochromic shift), closely resembling the spectrum of benzene. nih.gov

A detailed experimental investigation would be required to determine the precise absorption maxima (λmax) and molar extinction coefficients (ε) for this compound in various solvents. However, based on the behavior of aniline, a significant blue shift in the absorption bands compared to the free base is anticipated.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of 3,4-difluoroaniline provides clear evidence of its molecular composition and offers insights into its stability and fragmentation pathways. The National Institute of Standards and Technology (NIST) has cataloged the mass spectrum of 3,4-difluoroaniline, which serves as a valuable reference. researchgate.net

Molecular Ion Peak: The mass spectrum of 3,4-difluoroaniline is expected to show a prominent molecular ion peak (M+•) at an m/z value corresponding to its molecular weight. The molecular formula of 3,4-difluoroaniline is C6H5F2N, and its molecular weight is approximately 129.11 g/mol . Therefore, a strong peak at m/z 129 would confirm the identity of the compound.

Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. For aromatic amines like aniline and its derivatives, common fragmentation pathways involve the loss of small, stable molecules or radicals. The fragmentation of aniline typically proceeds via the loss of a hydrogen atom to form an [M-1]+ ion, followed by the expulsion of hydrogen cyanide (HCN) to yield a cyclopentadienyl (B1206354) cation. nist.gov

For 3,4-difluoroaniline, the fragmentation is influenced by the presence of the two fluorine atoms. The major fragmentation peaks observed in the mass spectrum of 3,4-difluoroaniline are summarized in the table below. The interpretation of these fragments is based on established principles of mass spectral fragmentation of aromatic compounds.

| m/z | Relative Intensity (%) | Plausible Fragment Identity | Plausible Loss from Molecular Ion |

|---|---|---|---|

| 129 | 100 | [C6H5F2N]+• (Molecular Ion) | - |

| 102 | ~50 | [C5H3F2]+ | HCN |

| 83 | ~20 | [C4H2F]+ | HCN, HF |

| 75 | ~30 | [C5H4F]+ | HCN, F |

The base peak in the spectrum is the molecular ion peak at m/z 129, indicating its relative stability under electron ionization conditions. The significant peak at m/z 102 corresponds to the loss of a neutral molecule of hydrogen cyanide (HCN), a characteristic fragmentation pathway for anilines. The presence of fluorine atoms on the ring influences subsequent fragmentation steps, leading to fragments such as those observed at m/z 83 and 75.

For this compound, the mass spectrum might exhibit some differences compared to the free base, particularly if the analysis is performed under conditions where the hydrochloride salt does not readily dissociate to the free aniline in the gas phase. However, in typical electron ionization mass spectrometry, the sample is vaporized and ionized in a high vacuum, which often leads to the dissociation of the salt and the observation of the spectrum of the free base. Therefore, the mass spectrum of 3,4-difluoroaniline is generally a reliable tool for the identification of its hydrochloride salt as well.

Computational and Theoretical Investigations of 3,4 Difluoroaniline

Quantum Chemical Calculation Methodologies

The theoretical investigation of 3,4-difluoroaniline (B56902) relies on sophisticated computational methods to solve the molecular Schrödinger equation, providing a detailed picture of its structure and energetics.

Density Functional Theory (DFT) for Molecular Optimization

Density Functional Theory (DFT) stands as a cornerstone in the computational study of molecules like 3,4-difluoroaniline. This method is favored for its balance of computational cost and accuracy. DFT calculations focus on the electron density to determine the ground-state energy and, consequently, the most stable molecular geometry.

For fluoro-substituted anilines, a common and reliable approach involves the use of the B3LYP hybrid functional. researchgate.netconicet.gov.ar B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has proven effective in accurately predicting the geometric parameters of a wide range of organic molecules. The optimization process systematically adjusts the positions of the atoms in the molecule until the lowest energy configuration, or "optimized geometry," is found. This corresponds to a stationary point on the potential energy surface.

Advanced Basis Set Selection and Justification

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing electronegative atoms like fluorine and nitrogen, and for describing subtle electronic effects, the selection of an appropriate basis set is crucial.

Pople-style basis sets, such as the 6-311++G(d,p) basis set, are frequently employed in studies of halogenated anilines. researchgate.netconicet.gov.ar Let's break down this nomenclature:

6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three separate functions, allowing for greater flexibility in describing the electron distribution.

++ : The double plus sign signifies the inclusion of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are particularly important for accurately describing the behavior of electrons that are far from the nucleus, which is relevant for anions, lone pairs, and weak interactions.

(d,p) : These are polarization functions. The 'd' indicates the addition of d-type orbitals to heavy atoms, and the 'p' indicates the addition of p-type orbitals to hydrogen atoms. These functions allow for the description of non-spherical electron density distributions, which is essential for accurately modeling chemical bonds.

The use of a robust basis set like 6-311++G(d,p) is justified by the need to accurately model the polar C-F and N-H bonds and the lone pair of electrons on the nitrogen atom, ensuring a reliable prediction of the molecular geometry and electronic properties.

Analysis of Molecular Geometry and Conformation

Computational methods provide a precise picture of the molecule's three-dimensional arrangement of atoms, including bond lengths, the angles between bonds, and the rotational orientation of different parts of the molecule.

Bond Lengths, Bond Angles, and Dihedral Angles

Theoretical calculations, particularly using the B3LYP/6-311++G(d,p) level of theory, have been used to determine the optimized geometric parameters of 3,4-difluoroaniline. These calculated values are generally in excellent agreement with experimental data where available and provide a complete structural description.

The tables below present a selection of calculated bond lengths and angles for 3,4-difluoroaniline, derived from computational studies. conicet.gov.ar The numbering of the atoms corresponds to the standard IUPAC nomenclature for the benzene (B151609) ring, with the amino group attached to C1.

| Bond | Calculated Length (Å) |

|---|---|

| C1-C2 | 1.395 |

| C2-C3 | 1.387 |

| C3-C4 | 1.381 |

| C4-C5 | 1.388 |

| C5-C6 | 1.393 |

| C6-C1 | 1.404 |

| C1-N | 1.402 |

| C3-F | 1.365 |

| C4-F | 1.362 |

| N-H | 1.011 |

| Angle | Calculated Angle (°) |

|---|---|

| C6-C1-C2 | 118.9 |

| C1-C2-C3 | 120.9 |

| C2-C3-C4 | 119.8 |

| C3-C4-C5 | 120.1 |

| C4-C5-C6 | 119.9 |

| C5-C6-C1 | 120.4 |

| C2-C1-N | 120.8 |

| C6-C1-N | 120.3 |

| C2-C3-F | 119.5 |

| C5-C4-F | 119.7 |

| H-N-H | 113.1 |

Dihedral angles define the twist or rotation around a bond. For 3,4-difluoroaniline, a key dihedral angle is the one describing the orientation of the amino group relative to the benzene ring. The calculated dihedral angles confirm a non-planar geometry for the amino group, which is typical for anilines. The H-N-C-C dihedral angle indicates a pyramidalization at the nitrogen atom.

Potential Energy Surface Scans for Conformational Minima

The conformation of the amino group is a critical aspect of aniline (B41778) chemistry. The rotation around the C-N bond is not entirely free, and there are energetic barriers to this rotation. To investigate this, computational chemists perform a Potential Energy Surface (PES) scan.

A PES scan involves systematically changing a specific geometric parameter—in this case, the dihedral angle that defines the rotation of the amino group—and calculating the energy at each step while allowing the rest of the molecule's geometry to relax. conicet.gov.ar The resulting plot of energy versus the dihedral angle reveals the conformational minima (the most stable rotational positions) and the transition states (the energy barriers between them).

For aniline derivatives, the PES scan for the C-N bond rotation typically shows two minima corresponding to the staggered conformations and two transition states for the eclipsed conformations. Studies on related N-sulfinylaniline derivatives of 3,4-difluoroaniline have shown that the rotational barrier around the C-N bond is influenced by the substitution pattern on the ring. conicet.gov.ar The analysis reveals a preference for a non-planar conformation of the substituent group relative to the aromatic ring, confirming that the molecule does not have a completely flat structure. conicet.gov.ar This out-of-plane arrangement is the result of a balance between electronic effects (conjugation of the nitrogen lone pair with the pi-system of the ring) and steric hindrance.

Prediction of Spectroscopic Parameters

Simulated UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method for predicting the electronic absorption spectra of molecules. researchgate.netresearchgate.net By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can simulate a UV-Vis spectrum, offering insights into the electronic transitions responsible for the observed absorption bands. researchgate.netrsc.org

For 3,4-difluoroaniline, spectroscopic investigations have been performed using both experimental measurements and theoretical calculations. nih.gov The UV absorption spectrum of 3,4-difluoroaniline, recorded in solvents like ethanol (B145695) and water, can be compared with simulations from TD-DFT calculations, typically employing functionals like B3LYP with a 6-311++G(d,p) basis set. nih.gov This comparison helps in the definitive assignment of electronic transitions. The primary electronic transitions in molecules of this type are typically π → π* and n → π* transitions. researchgate.net The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while n → π* transitions involve the promotion of an electron from a non-bonding orbital (like the lone pair on the nitrogen atom) to a π* antibonding orbital. The calculated HOMO and LUMO energies are crucial in understanding these charge transfer occurrences within the molecule. researchgate.net

Studies on similar aromatic amines show a good correlation between experimental and theoretical data for transition energies. rsc.org The choice of functional and basis set is critical, with range-separated hybrid functionals often providing high accuracy for vertical excitation energies. nih.gov

Simulated Electronic Transitions for 3,4-Difluoroaniline

| Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution (Transition) | Excitation Energy (eV) |

|---|---|---|---|

| 295.4 | 0.035 | HOMO -> LUMO (π -> π) | 4.19 |

| 250.1 | 0.110 | HOMO-1 -> LUMO (π -> π) | 4.95 |

| 215.7 | 0.088 | HOMO -> LUMO+1 (π -> π*) | 5.75 |

Note: The data in this table is representative of typical TD-DFT calculation results for aromatic amines and is based on findings for structurally similar compounds. The values serve as an illustration of the data obtained from such computational analyses.

Intermolecular Interactions and Hydrogen Bonding Analysis (e.g., Natural Bond Orbital)

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugation, and intra- and intermolecular interactions within a molecular system. researchgate.netnih.gov It provides a detailed picture of the donor-acceptor interactions by analyzing the stabilization energy, E(2), associated with the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). nih.govmdpi.com

In 3,4-difluoroaniline, NBO analysis can elucidate the nature of hydrogen bonds, which are critical to its structural and chemical properties. The molecule contains a hydrogen bond donor group (the amino group, N-H) and potential hydrogen bond acceptor atoms (the nitrogen and the two fluorine atoms). Intramolecular interactions, such as a weak N-H···F hydrogen bond, can influence the molecule's conformation. nih.gov Intermolecular interactions are crucial in the solid state and in solution, governing the packing and solvation of the molecule.

The key interactions that can be quantified by NBO analysis include:

Intermolecular Hydrogen Bonding: The interaction between the lone pair on the nitrogen atom of one molecule and the N-H bond of a neighboring molecule (n(N) → σ*(N-H)).

Intramolecular Interactions: Delocalization of electron density from the nitrogen lone pair into the antibonding orbitals of the aromatic ring (n(N) → π(C-C)) or interactions involving the fluorine atoms, such as n(F) → σ(C-C).

The stabilization energy E(2) is proportional to the strength of the interaction. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. nih.gov

Selected NBO Donor-Acceptor Interactions for 3,4-Difluoroaniline Dimer

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) | σ(N-H) | ~4.5 | Intermolecular N-H···N Hydrogen Bond |

| n(F) | σ(N-H) | ~1.2 | Intermolecular N-H···F Hydrogen Bond |

| n(N) | π(C5-C6) | ~40.0 | Intramolecular Resonance (Hyperconjugation) |

| π(C3-C4) | π(C5-C6) | ~20.5 | Intramolecular π-delocalization |

Note: The data presented is illustrative, based on NBO analyses of aniline and fluoro-substituted aromatic compounds. The values represent the typical magnitude of such interactions and highlight the insights gained from NBO calculations.

Thermochemical Properties and Reaction Energetics

The thermochemical properties of a compound are fundamental to understanding its stability, reactivity, and behavior under different conditions. These properties, such as enthalpy of formation, Gibbs free energy of formation, and heat capacity, can be determined experimentally or calculated using computational chemistry methods. nih.gov The National Institute of Standards and Technology (NIST) and other chemical databases provide compiled thermochemical data for many compounds. nist.gov

For 3,4-difluoroaniline, these parameters are essential for predicting reaction energetics, equilibrium constants, and process efficiency in its synthesis and applications. For instance, the enthalpy of formation (ΔfH°) indicates the energy change when the compound is formed from its constituent elements in their standard states, providing a measure of its intrinsic stability.

Calculated Thermochemical Properties of 3,4-Difluoroaniline

| Property | Symbol | Value | Units |

|---|---|---|---|

| Enthalpy of Formation (gas) | ΔfH°gas | -175.5 ± 4.5 | kJ/mol |

| Gibbs Free Energy of Formation | ΔfG° | -130.1 ± 5.1 | kJ/mol |

| Ideal Gas Heat Capacity | Cp,gas | 135.25 | J/mol·K |

| Enthalpy of Fusion | ΔfusH° | 18.5 | kJ/mol |

Source: Data compiled from computational models and chemical property databases. chemeo.com

Chemical Reactivity and Mechanistic Organic Chemistry of 3,4 Difluoroaniline

Nucleophilic Behavior of the Amine Moiety

The amine moiety of 3,4-difluoroaniline (B56902) exhibits nucleophilic properties, enabling it to participate in a variety of chemical reactions. guidechem.com The nitrogen atom possesses a lone pair of electrons that can attack electrophilic centers, leading to the formation of new chemical bonds. utdallas.edu This inherent nucleophilicity is a key characteristic that allows for the incorporation of the 3,4-difluorophenyl group into more complex molecular structures. guidechem.com

The nucleophilic character of 3,4-difluoroaniline is evident in its reactions with various electrophiles. For instance, it can react with acylating agents to form amides or with alkylating agents to yield secondary or tertiary amines. The lone pair on the nitrogen can also participate in reactions with sulfonyl chlorides to produce sulfonamides. These transformations highlight the fundamental role of the amine's nucleophilicity in the synthetic utility of 3,4-difluoroaniline.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.comlibretexts.org In the case of 3,4-difluoroaniline, the directing effects of the amino group and the two fluorine atoms govern the regioselectivity of these reactions. The amino group is a powerful activating and ortho-, para-directing group, while the fluorine atoms are deactivating yet also ortho-, para-directing. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgyoutube.com For example, nitration introduces a nitro group onto the aromatic ring, a transformation that can be a precursor to further functionalization. masterorganicchemistry.com The precise position of substitution will depend on a careful consideration of the combined electronic and steric influences of the substituents present.

Diazotization Chemistry and Aryl Diazonium Salt Transformations

The primary amine functionality of 3,4-difluoroaniline allows for its conversion into a diazonium salt through a process known as diazotization. organic-chemistry.orgnumberanalytics.com This reaction typically involves treating the aniline (B41778) derivative with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid at low temperatures. masterorganicchemistry.comnumberanalytics.com The resulting 3,4-difluorobenzenediazonium salt is a highly versatile intermediate in organic synthesis. organic-chemistry.orgnumberanalytics.com

Generation and In-Situ Reactivity of Diazonium Intermediates

The generation of the 3,4-difluorobenzenediazonium ion is a critical step that opens up a wide array of synthetic possibilities. guidechem.com Diazonium salts are generally unstable and are often prepared and used in-situ without isolation. masterorganicchemistry.comnih.gov The high reactivity of the diazonium group stems from the excellent leaving group ability of molecular nitrogen (N₂). numberanalytics.com

Once formed, the 3,4-difluorobenzenediazonium salt can react with a variety of nucleophiles in what are known as Sandmeyer-type reactions. These reactions allow for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br, I), cyano groups, and hydroxyl groups. organic-chemistry.orgnumberanalytics.com For example, treatment with copper(I) chloride or copper(I) bromide can introduce a chlorine or bromine atom, respectively, onto the aromatic ring.

Hydro-de-diazotization Pathways

A particularly useful transformation of diazonium salts is hydro-de-diazotization, which involves the replacement of the diazonium group with a hydrogen atom. This reaction is effectively a method for removing an amino group from an aromatic ring. A common reagent used for this purpose is hypophosphorous acid (H₃PO₂). masterorganicchemistry.comgoogleapis.com This process allows for the strategic use of an amino group as a directing group in electrophilic aromatic substitution reactions, which can then be removed in a later synthetic step.

Coupling Reactions for C-C and C-N Bond Formation

3,4-Difluoroaniline is a valuable substrate in modern cross-coupling reactions, particularly those catalyzed by palladium, for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. wikipedia.orgnih.gov These reactions have become indispensable tools in synthetic organic chemistry, enabling the construction of complex molecules from simpler precursors. libretexts.org

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. wikipedia.orgyoutube.comlibretexts.org In this reaction, 3,4-difluoroaniline can act as the amine coupling partner, reacting with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand to form diarylamines. wikipedia.orgyoutube.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. wikipedia.orgnih.gov

Similarly, 3,4-difluoroaniline can be converted into an organometallic reagent or used in reactions like the Suzuki-Miyaura coupling after transformation of the amino group. libretexts.org These C-C bond-forming reactions are powerful methods for constructing biaryl structures, which are common motifs in pharmaceuticals and materials science. nih.gov The reactivity in these coupling reactions is influenced by factors such as the catalyst system, reaction conditions, and the nature of the coupling partners. mdpi.commdpi.com

Oxidation and Reduction Chemistry of the Aniline Core

The aniline core of 3,4-difluoroaniline can undergo both oxidation and reduction reactions, leading to a variety of products. Oxidation of the amino group can lead to the formation of nitroso, nitro, or even polymeric aniline black-type materials, depending on the oxidizing agent and reaction conditions.

Conversely, the aromatic ring of 3,4-difluoroaniline can be reduced under certain conditions. Catalytic hydrogenation, for example, can lead to the saturation of the benzene (B151609) ring to form the corresponding cyclohexylamine (B46788) derivative. The fluorine atoms are generally stable to many reducing conditions.

In a different context, the biodegradation of 3,4-difluoroaniline has been studied. For instance, the bacterium Pseudomonas fluorescens has been shown to degrade 3,4-difluoroaniline under aerobic conditions. sigmaaldrich.comnih.gov This degradation pathway involves enzymatic processes that lead to the breakdown of the aromatic ring. researchgate.net

Derivatization Strategies and Diversification of 3,4 Difluoroaniline Scaffolds

Synthesis of Substituted Anilines and Amide Derivatives

The amino group of 3,4-difluoroaniline (B56902) is a key functional handle for a variety of chemical transformations, including acylation and amidation, which lead to the formation of a diverse range of substituted anilines and amide derivatives.

Amidation and acylation reactions are fundamental transformations for modifying the amino group of 3,4-difluoroaniline. These reactions typically involve the treatment of the aniline (B41778) with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acidic byproduct. libretexts.org The reactivity of these acylating agents is a crucial factor, with acid chlorides, acid azides, acid anhydrides, and esters being commonly employed. libretexts.org The general principle is that the better the leaving group, the more reactive the acylating agent. libretexts.org

For instance, the reaction of 3,4-difluoroaniline with an appropriate acid derivative can yield N-(3,4-difluorophenyl) amides. These amides can be further modified or used as intermediates in the synthesis of more complex molecules. The development of new reagents and catalysts for the direct amidation of carboxylic acids has been a significant area of research, aiming to overcome the limitations of traditional methods that often require harsh conditions and generate substantial waste. ucl.ac.uk

Interactive Table: Reactivity of Carboxylic Acid Derivatives in Amide Formation

| Carboxylic Acid Derivative (RCOX) | Leaving Group (X) | pKa of HX | Reactivity |

|---|---|---|---|

| Acid Chloride | Cl | ~ -7 | Very High |

| Acid Anhydride | OCOR' | ~ 4.8 | High |

| Ester | OR' | ~ 16 | Moderate |

This table illustrates the general trend in reactivity of carboxylic acid derivatives towards amines. The pKa of the corresponding acid (HX) of the leaving group (X) is an indicator of its leaving group ability; a lower pKa signifies a better leaving group and higher reactivity.

Formation of Hydrazine (B178648) and Related N-N Bond Containing Compounds

The synthesis of hydrazine derivatives from 3,4-difluoroaniline opens up another avenue for chemical diversification. One common strategy involves the diazotization of the aniline followed by reduction. More direct methods, such as the reductive alkylation of hydrazine derivatives with carbonyl compounds, have also been developed. organic-chemistry.org

A notable approach is the synthesis of N'-alkyl hydrazides through a three-step process involving the installation, alkylation, and subsequent removal of a trifluoroacetyl group. scholaris.ca This method allows for the introduction of various alkyl groups onto the hydrazine moiety. For example, trifluoroacetylated hydrazides can be alkylated using alcohols in Mitsunobu reactions or with alkyl halides under basic conditions. scholaris.ca The trifluoroacetyl protecting group can then be cleaved under reductive or hydrolytic conditions to yield the desired N'-alkyl hydrazides. scholaris.ca

Hydrazones, which are readily synthesized by the condensation of a hydrazine with an aldehyde or ketone, are versatile intermediates. nih.gov They can serve as directing groups in transition metal-catalyzed reactions, enabling the functionalization of adjacent C-H bonds and the construction of complex α-branched amines. nih.gov

Construction of Heterocyclic Systems Incorporating the Difluorophenyl Moiety

The 3,4-difluoroaniline scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, where the difluorophenyl group can impart unique properties to the final molecule.

Benzothiazoles are an important class of heterocyclic compounds with diverse applications. The synthesis of 2-substituted benzothiazoles can be achieved through the reaction of 2-aminothiophenols with various reagents. While direct synthesis from 3,4-difluoroaniline requires the introduction of a sulfur-containing functional group ortho to the amino group, its derivatives can be used in cyclization reactions. For example, the intramolecular cyclization of thioformanilides derived from 3,4-difluoroaniline can yield the corresponding benzothiazole. organic-chemistry.org

Modern synthetic methods often employ metal catalysis or microwave irradiation to facilitate the condensation and cyclization steps, leading to higher yields and shorter reaction times. organic-chemistry.orgnih.gov For instance, a microwave-accelerated condensation of 2-aminothiophenol (B119425) with aromatic aldehydes in an ionic liquid provides a solvent- and catalyst-free route to 2-arylbenzothiazoles. organic-chemistry.org

The 3,4-difluorophenyl moiety can be incorporated into a variety of nitrogen-containing heterocyclic systems, including indoles and benzimidazoles, which are prevalent in many biologically active compounds. openmedicinalchemistryjournal.comnih.gov

Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method that can be adapted to produce indoles bearing the 3,4-difluorophenyl group. This involves the reaction of a (3,4-difluorophenyl)hydrazine (B66832) with an aldehyde or ketone under acidic conditions. nih.gov For example, reacting 3,4-difluoroaniline with hydroxylamine (B1172632) hydrochloride, chloral (B1216628) hydrate (B1144303), and sodium sulfate (B86663) can produce N-(3,4-difluorophenyl)-2-(hydroxyimino)-acetamide, which can then be cyclized to form 5,6-difluoro-1H-indole-2,3-dione. google.com

Benzimidazole (B57391) Synthesis: Benzimidazoles are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.govorganic-chemistry.orgslideshare.net To synthesize a benzimidazole incorporating the 3,4-difluorophenyl group, one could start with a suitably substituted o-phenylenediamine or use 3,4-difluoroaniline in a reaction that builds the imidazole (B134444) ring. For instance, new fluoro-benzimidazole derivatives have been synthesized using microwave-supported reactions. nih.gov The general synthesis of benzimidazoles often involves the condensation of 1,2-phenylenediamine with various carbonyl compounds. nih.gov

The reaction of 3,4-difluoroaniline with quinones leads to the formation of quinone-aniline conjugates. These reactions are typically nucleophilic substitution or addition reactions where the amino group of the aniline attacks the electron-deficient quinone ring. nih.gov For example, 3,4-difluoroaniline has been used in the synthesis of (3,4-difluoro)phenylquinone. sigmaaldrich.com

The synthesis of these conjugates can be influenced by the substituents on the quinone ring. For instance, the reaction of p-chloranil with primary amines can lead to the formation of NH-substituted quinones. nih.gov These quinonoid systems are of interest due to their potential redox activities. nih.gov

Protection and Deprotection Strategies for Amine Functionality

In the multistep synthesis of complex molecules derived from 3,4-difluoroaniline, the reactivity of the primary amino group often necessitates a protection-deprotection strategy. The amine functionality is nucleophilic and can interfere with various desired chemical transformations elsewhere in the molecule. organic-chemistry.org Protecting the amine group allows for other reactions to be carried out selectively. The protecting group must be stable under the specific reaction conditions and easily removable in a subsequent step with high yield. organic-chemistry.org This section details common strategies for the protection and subsequent deprotection of the amine group in 3,4-difluoroaniline scaffolds.

tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under many conditions and the ease of its removal under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com

Protection: The protection of 3,4-difluoroaniline is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The reaction is versatile and can be performed in various solvents, including tetrahydrofuran (B95107) (THF), acetonitrile, or even in a biphasic system of chloroform (B151607) and water with a base like sodium bicarbonate. fishersci.co.uk The presence of the Boc group renders the amine non-nucleophilic.

Deprotection: The Boc group is readily cleaved under acidic conditions. masterorganicchemistry.com A common method involves treating the N-Boc-3,4-difluoroaniline with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). masterorganicchemistry.comfishersci.co.uk Alternatively, concentrated hydrochloric acid (HCl) in an organic solvent or water can be used. fishersci.co.uk The deprotection mechanism involves the protonation of the carbamate (B1207046) followed by the formation of a stable tert-butyl cation. masterorganicchemistry.com

Table 1: Boc Protection and Deprotection of 3,4-Difluoroaniline

| Step | Reagent(s) | Typical Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, DMAP) | THF, Room Temperature | N-(tert-butoxycarbonyl)-3,4-difluoroaniline | fishersci.co.uk |

| Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | DCM or Water/Toluene, Room Temperature | 3,4-Difluoroaniline | masterorganicchemistry.comfishersci.co.uk |

Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group, valued for its stability and its removal under neutral conditions. masterorganicchemistry.com

Protection: The Cbz group is introduced by reacting 3,4-difluoroaniline with benzyl (B1604629) chloroformate (CbzCl) in the presence of a mild base, such as sodium carbonate or triethylamine (B128534). masterorganicchemistry.comchemicalforums.com The reaction is typically carried out in an organic solvent or an aqueous-organic biphasic system. chemicalforums.com

Deprotection: A key advantage of the Cbz group is its removal by catalytic hydrogenolysis. masterorganicchemistry.comorganic-chemistry.org This is typically achieved using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. masterorganicchemistry.commasterorganicchemistry.com These conditions are mild and leave most other functional groups, including acid-labile and base-labile groups, intact, making it an excellent choice for orthogonal protection strategies. organic-chemistry.orgmasterorganicchemistry.com

Table 2: Cbz Protection and Deprotection of 3,4-Difluoroaniline

| Step | Reagent(s) | Typical Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Protection | Benzyl chloroformate (CbzCl), Base (e.g., Na₂CO₃) | Water or organic solvent, Room Temperature | N-(benzyloxycarbonyl)-3,4-difluoroaniline | masterorganicchemistry.comchemicalforums.com |

| Deprotection | H₂, Palladium on carbon (Pd/C) | Ethanol (B145695) or Methanol, Room Temperature | 3,4-Difluoroaniline | masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org |

Trifluoroacetyl Group

The trifluoroacetyl group is a useful protecting group, particularly when mild basic conditions are desired for its removal. nih.govresearchgate.net

Protection: Protection of the amine can be achieved using trifluoroacetic anhydride. This reaction is generally efficient.

Deprotection: The trifluoroacetyl group is easily cleaved under mild basic conditions, such as treatment with a base like potassium carbonate in methanol. nih.govresearchgate.net This provides an alternative to the acidic or hydrogenolysis conditions required for Boc and Cbz groups, respectively, which is a key feature for orthogonal strategies in complex syntheses. nih.govresearchgate.net

Table 3: Trifluoroacetyl Protection and Deprotection of 3,4-Difluoroaniline

| Step | Reagent(s) | Typical Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Protection | Trifluoroacetic anhydride | Varies | N-(trifluoroacetyl)-3,4-difluoroaniline | nih.govresearchgate.net |

| Deprotection | Mild base (e.g., K₂CO₃ in MeOH) | Methanol, Room Temperature | 3,4-Difluoroaniline | nih.govresearchgate.net |

Orthogonal Protection Strategies

In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is often necessary. organic-chemistry.org This involves using protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain protected. For instance, a molecule could contain both a Boc-protected amine and a Cbz-protected amine. The Boc group can be selectively removed with acid, leaving the Cbz group intact, or the Cbz group can be removed by hydrogenolysis without affecting the Boc group. organic-chemistry.orgmasterorganicchemistry.com The trifluoroacetyl group, being base-labile, adds another layer of orthogonality to these strategies. nih.govresearchgate.net The careful selection of protecting groups is therefore a critical aspect of synthetic planning.

Applications in Advanced Organic Synthesis

Key Intermediates for Pharmaceutical Building Blocks

The introduction of fluorine into drug molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. 3,4-Difluoroaniline (B56902) serves as a pivotal intermediate for incorporating a difluorophenylamino moiety into various pharmaceutical scaffolds. guidechem.comchemimpex.com

3,4-Difluoroaniline is a crucial starting material in the synthesis of modern quinolone and fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. google.com A key synthetic application is in the preparation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. google.com This carboxylic acid is a central intermediate for producing potent veterinary antibiotics such as danofloxacin. google.com

The synthesis begins with the reaction of 3,4-difluoroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form N-(3,4-difluorophenyl)-2-(hydroxyimino)-acetamide. google.com This intermediate subsequently undergoes cyclization and further modifications to build the core quinolone structure, demonstrating the foundational role of 3,4-difluoroaniline in establishing the required 6,7-difluoro substitution pattern of the final antibiotic. google.com

Table 1: Synthesis of Quinolone Precursors from 3,4-Difluoroaniline

| Starting Material | Key Intermediate | Final Product Class | Example End Product |

|---|

P2X3 receptors, which are ion channels activated by adenosine (B11128) triphosphate (ATP), are significant targets for developing novel treatments for conditions like chronic cough and neuropathic pain. In the search for potent and selective P2X3 receptor antagonists, the 3,4-difluoroaniline structural motif has proven to be essential.

In the development of benzimidazole-4,7-dione-based P2X3 receptor antagonists, a hit compound identified as KCB-77033 incorporated a 3,4-difluoroaniline moiety. Structure-activity relationship (SAR) studies revealed that modifying this part of the molecule, for instance, by replacing the 3,4-difluoroaniline group with a 4-fluoroaniline (B128567) or 4-chloroaniline, led to a significant decrease in antagonistic activity. This finding underscores the importance of the specific 3,4-difluoro substitution pattern for effective binding and inhibition of the P2X3 receptor.

Table 2: Role of 3,4-Difluoroaniline Moiety in P2X3 Antagonist Activity

| Compound Moiety | Relative P2X3R Antagonistic Activity |

|---|---|

| 3,4-Difluoroaniline (in KCB-77033) | Baseline High Activity |

| 4-Fluoroaniline | 4–5 fold decrease |

The utility of 3,4-difluoroaniline extends to other classes of bioactive compounds. The presence of fluorine atoms can significantly alter the biological profile of a molecule. guidechem.com While specific, publicly documented synthetic routes for commercial antifungals directly from 3,4-difluoroaniline are not widely available, the synthesis of analogous fluorinated heterocyclic compounds is well-established. For instance, fluorinated anilines are used to create complex molecules like fluoro benzothiazoles containing a thiadiazole ring, which are investigated for their antimicrobial properties. Azole antifungals, such as fluconazole, often feature a difluorophenyl group, highlighting the value of precursors like 3,4-difluoroaniline in the design of new antifungal agents. nih.gov

Synthesis of Agrochemical Compounds (e.g., Herbicides, Fungicides)

In the agrochemical sector, 3,4-difluoroaniline serves as a key intermediate for developing effective herbicides and fungicides. chemimpex.com The inclusion of a difluorinated phenyl group can enhance the performance and stability of these crop protection agents compared to their non-fluorinated counterparts. chemimpex.com Its application allows for the creation of novel active ingredients with improved efficacy in controlling a wide range of plant pathogens and weeds, contributing to higher crop yields. guidechem.comchemimpex.com While it is a known precursor in this field, specific commercial herbicides or fungicides directly synthesized from 3,4-difluoroaniline are not frequently detailed in public literature.

Precursors for Specialized Dyes and Pigments

3,4-Difluoroaniline is a key ingredient in the manufacture of specialized dyes and pigments, where it is valued for its ability to produce vibrant colors with enhanced stability. chemimpex.com It is particularly useful as a diazo component in the synthesis of azo dyes. The general process involves converting the primary aromatic amine of 3,4-difluoroaniline into a diazonium salt. This salt then acts as an electrophile, reacting with a coupling component (such as a phenol (B47542) or another aniline (B41778) derivative) to form the characteristic azo (-N=N-) linkage, which is the basis of the chromophore responsible for the color. The fluorine substituents on the aniline ring can modify the electronic properties of the resulting dye molecule, influencing its color, lightfastness, and resistance to chemical degradation. Patents on disperse dyes often describe the use of diazo components with fluorine-containing substituents to achieve desired properties for dyeing synthetic fibers. google.com

Monomers and Building Blocks for Advanced Material Development (e.g., Fluorinated Polymers, Coatings)

The development of high-performance materials often relies on monomers that can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics. 3,4-Difluoroaniline is explored as a building block in material science for creating advanced polymers and coatings. chemimpex.com

As a diamine, it can theoretically be used as a monomer in the synthesis of polymers like polyamides and polyimides. Polyamide synthesis, for example, can proceed through the reaction of a diamine with a diol via catalytic dehydrogenation. nih.gov The incorporation of fluorinated monomers like 3,4-difluoroaniline into the polymer backbone is a strategy to enhance properties such as durability and chemical resistance in the final material.

Environmental Chemistry and Degradation Pathways

Biodegradation Studies by Microbial Systems

The microbial breakdown of halogenated anilines is a key process in their environmental detoxification. Research has identified specific microorganisms capable of utilizing 3,4-Difluoroaniline (B56902) (3,4-DFA) as a substrate under controlled conditions.

A notable study demonstrated the capability of Pseudomonas fluorescens 26-K to degrade 3,4-DFA under aerobic conditions. nih.govsigmaaldrich.com This bacterial strain was observed to degrade an initial concentration of 170 mg/L of 3,4-DFA over a period of 5 to 7 days. nih.govresearchgate.net Significantly, P. fluorescens 26-K could achieve complete degradation of 3,4-DFA at concentrations up to 90 mg/L within 15 days without the need for a supplementary carbon (cosubstrate) or nitrogen source. nih.govresearchgate.net The degradation of the fluorinated aniline (B41778) by this strain was also associated with significant defluorination. nih.gov

The presence of a cosubstrate can influence the rate and extent of degradation. For instance, the degradation of the related compound 3,4-dichloroaniline (B118046) by the same bacterial strain was found to be more intensive and rapid in the presence of glucose. researchgate.net

Another microbial degradation strategy is cometabolism, where the microbe does not use the target compound as a primary energy source. In a study investigating the cometabolism of various fluoroanilines, Ralstonia sp. FD-1 was shown to efficiently degrade 3,4-DFA in the presence of 4-fluoroaniline (B128567), which served as the primary growth substrate. The degradation efficiency was dependent on the initial concentration of 3,4-DFA; at a concentration of 50 mg/L, 100% degradation was observed, while at 400 mg/L, the degradation decreased to 48.9%. This suggests potential substrate inhibition at higher concentrations.

Table 1: Microbial Degradation of 3,4-Difluoroaniline

| Microorganism | Study Type | Initial Concentration (mg/L) | Conditions | Degradation Results | Reference |

|---|---|---|---|---|---|

| Pseudomonas fluorescens 26-K | Direct Metabolism | 170 | Aerobic, with glucose | Degraded in 5-7 days | nih.govresearchgate.net |

| Pseudomonas fluorescens 26-K | Direct Metabolism | 90 | Aerobic, without cosubstrate/nitrogen | Completely degraded in 15 days | nih.govresearchgate.net |

| Ralstonia sp. FD-1 | Cometabolism (with 4-fluoroaniline) | 50 | Aerobic | 100% degradation | |

| Ralstonia sp. FD-1 | Cometabolism (with 4-fluoroaniline) | 400 | Aerobic | 48.9% degradation |

Chemical Transformation and Metabolite Identification in Environmental Matrices

Understanding the transformation products of 3,4-Difluoroaniline is essential for a complete environmental risk assessment, as metabolites can sometimes be more persistent or toxic than the parent compound.

During the degradation of 3,4-DFA by Pseudomonas fluorescens 26-K, specific intermediates have been identified. The primary metabolic pathway involves hydroxylation of the aromatic ring. The intermediate metabolite, 3-Fluoro-4-hydroxyaniline , was detected in the cell-free extract of the biomass grown on 3,4-DFA. nih.gov This identification was confirmed using 19F Nuclear Magnetic Resonance (NMR) spectroscopy, which detected a characteristic signal for the metabolite. researchgate.net

The formation of this hydroxylated intermediate points to the enzymatic activity of dioxygenases. Specifically, the activity of catechol 1,2-dioxygenase (C1,2DO) was measured at 0.08 µmol/min/mg of protein in the cell-free extract, indicating its role in the subsequent cleavage of the aromatic ring. nih.gov

In addition to the main metabolic pathway, trace amounts of 3,4-difluoroacetanilide were also detected during the degradation process. researchgate.net This suggests that N-acetylation can occur as a minor transformation pathway, a common reaction for aromatic amines in biological systems.

Table 2: Identified Metabolites of 3,4-Difluoroaniline Degradation

| Metabolite | Parent Compound | Microorganism/System | Significance | Reference |

|---|---|---|---|---|

| 3-Fluoro-4-hydroxyaniline | 3,4-Difluoroaniline | Pseudomonas fluorescens 26-K | Primary intermediate from hydroxylation | nih.gov |

| 3,4-difluoroacetanilide | 3,4-Difluoroaniline | Pseudomonas fluorescens 26-K | Minor product from N-acetylation | researchgate.net |

Fate and Transport Considerations in Chemical Systems